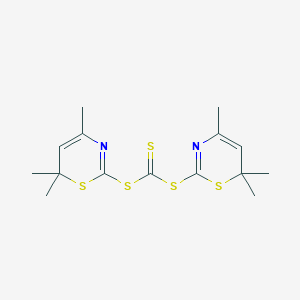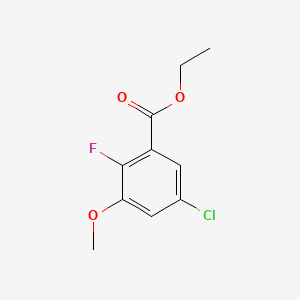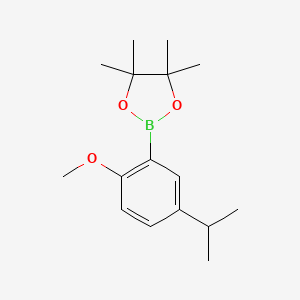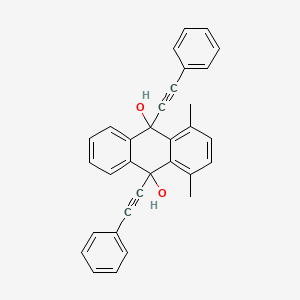
1,4-Dimethyl-9,10-bis(2-phenylethynyl)anthracene-9,10-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Dimethyl-9,10-bis(2-phenylethynyl)anthracene-9,10-diol is an organic compound belonging to the anthracene family. This compound is known for its unique structural features, which include two phenylethynyl groups attached to the anthracene core, along with two hydroxyl groups at the 9 and 10 positions. These structural characteristics contribute to its distinct chemical and physical properties, making it a subject of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dimethyl-9,10-bis(2-phenylethynyl)anthracene-9,10-diol typically involves a multi-step organic synthesis process. One common method is the Suzuki/Sonogashira cross-coupling reaction, which is used to introduce the phenylethynyl groups onto the anthracene core . The reaction conditions often include the use of palladium catalysts, base, and appropriate solvents to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and reaction time, as well as the use of high-quality reagents and catalysts.
化学反応の分析
Types of Reactions
1,4-Dimethyl-9,10-bis(2-phenylethynyl)anthracene-9,10-diol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The phenylethynyl groups can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of anthraquinones.
Reduction: Formation of dihydroanthracene derivatives.
Substitution: Formation of substituted anthracene derivatives with various functional groups.
科学的研究の応用
1,4-Dimethyl-9,10-bis(2-phenylethynyl)anthracene-9,10-diol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a probe in photophysical studies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a fluorescent marker in bioimaging.
作用機序
The mechanism of action of 1,4-Dimethyl-9,10-bis(2-phenylethynyl)anthracene-9,10-diol involves its interaction with molecular targets through its phenylethynyl and hydroxyl groups. These interactions can lead to various biochemical effects, such as inhibition of enzyme activity or disruption of cellular processes. The compound’s fluorescence properties also make it useful in tracking and imaging studies, where it can bind to specific biomolecules and emit light upon excitation .
類似化合物との比較
Similar Compounds
9,10-Bis(phenylethynyl)anthracene: Similar structure but lacks the hydroxyl groups, leading to different chemical and physical properties.
9,10-Diphenylanthracene: Another anthracene derivative with phenyl groups instead of phenylethynyl groups.
1,4-Dimethylanthracene: Similar core structure but without the phenylethynyl and hydroxyl groups.
Uniqueness
1,4-Dimethyl-9,10-bis(2-phenylethynyl)anthracene-9,10-diol is unique due to the presence of both phenylethynyl and hydroxyl groups, which impart distinct reactivity and fluorescence properties. This makes it particularly valuable in applications requiring specific interactions and strong fluorescence signals .
特性
CAS番号 |
53183-33-8 |
|---|---|
分子式 |
C32H24O2 |
分子量 |
440.5 g/mol |
IUPAC名 |
1,4-dimethyl-9,10-bis(2-phenylethynyl)anthracene-9,10-diol |
InChI |
InChI=1S/C32H24O2/c1-23-17-18-24(2)30-29(23)31(33,21-19-25-11-5-3-6-12-25)27-15-9-10-16-28(27)32(30,34)22-20-26-13-7-4-8-14-26/h3-18,33-34H,1-2H3 |
InChIキー |
LIJDDZSESNXDAV-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=C(C=C1)C)C(C3=CC=CC=C3C2(C#CC4=CC=CC=C4)O)(C#CC5=CC=CC=C5)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


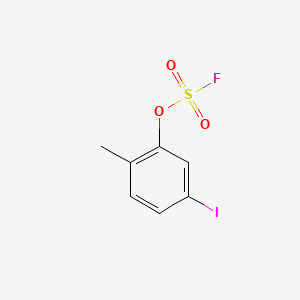
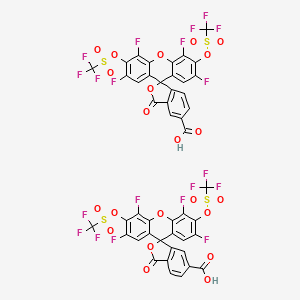

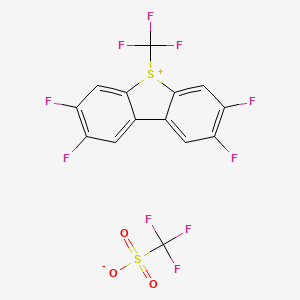


![2-[(4-methoxyphenyl)methoxy]propanoic Acid](/img/structure/B14021458.png)
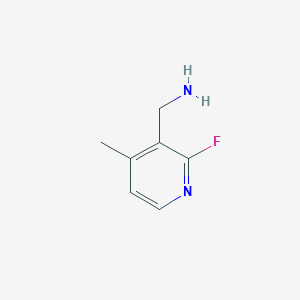
![N-[(E)-(4-chloro-2-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14021463.png)

